N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide
Description
N,N-Dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide is a piperazine-based compound featuring a sulfonamide group at the 1-position and a 1-methylindole-4-carbonyl moiety at the 4-position.
Properties
Molecular Formula |
C16H22N4O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylindole-4-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)3/h4-8H,9-12H2,1-3H3 |
InChI Key |
OLQCLVCODXOLSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
-
Fischer Indole Synthesis: : One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole structure, which can be further modified to obtain DMPI .
-
Other Routes: : Additional synthetic methods may involve condensation reactions, cyclizations, or modifications of existing indole derivatives.
Industrial Production:: While industrial-scale production methods for DMPI are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
DMPI can undergo various reactions:
Oxidation: Oxidative transformations can modify the carbonyl group or other functional groups.
Reduction: Reduction reactions may alter the indole ring or the sulfonamide moiety.
Substitution: Nucleophilic substitution reactions can occur at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Scientific Research Applications
DMPI’s versatility makes it valuable in several fields:
Medicine: DMPI derivatives may exhibit antibacterial, antifungal, or antiviral properties.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: DMPI’s effects on cellular processes and potential as a drug lead are of interest.
Industry: Its applications extend to materials science, catalysis, and more.
Mechanism of Action
The exact mechanism by which DMPI exerts its effects depends on its specific derivatives. It may interact with molecular targets, affecting cellular pathways related to disease or biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Sulfonamide vs. Carboxamide
The sulfonamide group in the target compound distinguishes it from carboxamide-based analogs. For example:
- Sulfonamides generally exhibit stronger electron-withdrawing effects, which may influence metabolic stability and target engagement.
- N,N-Dimethyl-4-(pyridin-2-yl)piperazine-1-sulfonamide () shares the sulfonamide core but substitutes the indole with pyridine, a less bulky and more basic heterocycle, which could affect receptor selectivity and bioavailability .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Substituent | Notable Properties |
|---|---|---|---|
| Target Compound | Sulfonamide | 1-Methylindole | High aromaticity, π-π interactions |
| N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | Carboxamide | 1H-Indole | Reduced acidity, altered solubility |
| N,N-Dimethyl-4-(pyridin-2-yl)piperazine-1-sulfonamide | Sulfonamide | Pyridine | Enhanced basicity, simpler structure |
Aromatic Substituent Effects
The indole moiety in the target compound contrasts with pyrimidine, pyridine, and quinazoline substituents in analogs:
- N,N-Dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide () features a pyrimidine ring. Adding a hydroxyl group at the 5-position (e.g., JHX-1 in ) introduces free radical scavenging (FRS) activity, with 5-pyrimidinols showing 5-fold higher reactivity toward alkyl radicals compared to α-tocopherol .
- Quinazoline derivatives () exhibit halogen substitutions (F, Cl) on phenyl rings, influencing melting points (189–199°C) and yields (45–57%). These electron-withdrawing groups may enhance stability but reduce synthetic accessibility .
Table 2: Substituent Impact on Bioactivity
Functional Group Additions: FRS and Chelating (CHL) Groups
Multifunctional analogs (MFAOs) combine FRS and CHL groups for enhanced therapeutic profiles:
- JHX-2 () incorporates both a hydroxyl (FRS) and dioxo (CHL) group on the pyrimidine-piperazine scaffold, improving metal chelation and radical neutralization.
- Compound 4 () merges FRS and CHL moieties, offering dual mechanisms for ROS-linked disorders. In contrast, the target compound lacks explicit FRS/CHL groups, suggesting a narrower mechanism unless the indole itself contributes antioxidant activity .
Biodistribution and Pharmacokinetics
Studies on piperazine-sulfonamide analogs () reveal tissue-specific distribution patterns:
- FRS analogs (e.g., JHX-1) accumulate in ocular and neural tissues, likely due to hydroxyl group polarity.
- Nonfunctional (NF) parents exhibit broader visceral distribution. The target compound’s indole group, being lipophilic, may enhance blood-brain barrier penetration compared to pyrimidine-based analogs .
Biological Activity
N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core with a carbonyl group linked to an indole moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The presence of these functional groups contributes to its diverse biological activities.
This compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymes: It has shown potential as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Modulation of Receptors: The indole structure suggests interactions with serotonin receptors, implicating its role in neuropharmacology and mood regulation.
Biological Activities
Research indicates that this compound has several biological activities:
- Anticancer Activity:
-
Anti-inflammatory Properties:
- The sulfonamide group enhances anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects:
Case Studies and Experimental Data
A summary of key studies on this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant inhibition of cancer cell lines (H460, A549) | Cell viability assays |
| Study 2 | Anti-inflammatory activity in vitro | Cytokine measurement assays |
| Study 3 | Antimicrobial activity against Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) tests |
Structural Comparisons
Comparative analysis with structurally similar compounds reveals unique features that may enhance the biological activity of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(benzyl)piperazine | Structure | Known for its activity against fatty acid amide hydrolase |
| N,N-dimethylpiperazine | Structure | Commonly used as a building block in drug synthesis |
| 4-(2-methylindole)piperazine | Structure | Exhibits different receptor binding profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
